![molecular formula C21H16N2 B14786878 1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- is a heterocyclic organic compound that features an imidazole ring substituted with biphenyl and phenyl groups. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring from acetophenones and benzylic amines .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include cyclization, dehydration, and functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of NHC catalysts.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Halides and electrophiles in the presence of base catalysts.
Major Products: The major products formed from these reactions include substituted imidazoles, α-aminoaldehydes, and various functionalized derivatives .
Applications De Recherche Scientifique
1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other molecules . Additionally, it can bind to specific proteins, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2-ethynyl-: Known for its use in organic synthesis and as a building block for pharmaceuticals.
1H-Imidazole, 2-carboxyphenyl-4,5-dicarboxylic acid: Used in the construction of metal-organic frameworks (MOFs) for proton conduction.
1H-Imidazole, 2-phenyl-: Commonly used in medicinal chemistry for its antimicrobial properties.
Uniqueness: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C21H16N2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-phenyl-2-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C21H16N2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H,(H,22,23) |
Clé InChI |
JQBIBBRDZIQWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
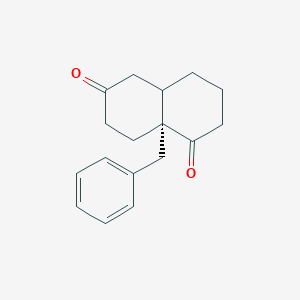
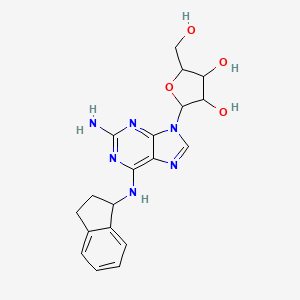
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
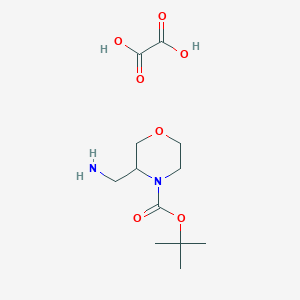
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
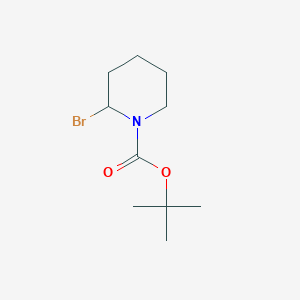
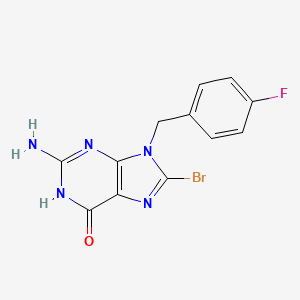
![tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14786868.png)
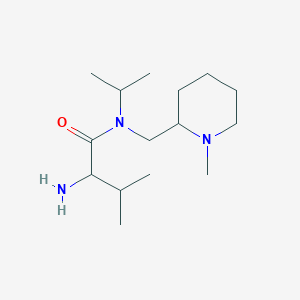
![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
